molecular formula C14H14FN3 B15289993 2-Fluoro-4-dimethylaminoazobenzene CAS No. 321-25-5

2-Fluoro-4-dimethylaminoazobenzene

Cat. No.: B15289993
CAS No.: 321-25-5
M. Wt: 243.28 g/mol
InChI Key: KIBZHRFPPOCTSY-UHFFFAOYSA-N
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Description

2-Fluoro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry and biology. It is also known for its potential carcinogenic properties, which have been the subject of various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-dimethylaminoazobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-dimethylaminoazobenzene involves its interaction with cellular components, leading to alterations in cellular processes. It is known to cause mitochondrial swelling and disrupts the electron transport chain, leading to oxidative stress and potential cell damage . The compound’s carcinogenic properties are attributed to its ability to form DNA adducts, leading to mutations and cancer development.

Comparison with Similar Compounds

2-Fluoro-4-dimethylaminoazobenzene can be compared with other similar compounds such as:

  • 3-Fluoro-4-dimethylaminoazobenzene
  • 2,5,2’,5’-Tetrafluoro-4-dimethylaminoazobenzene
  • 2’-Methoxy-4-dimethylaminoazobenzene

These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets .

Properties

CAS No.

321-25-5

Molecular Formula

C14H14FN3

Molecular Weight

243.28 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C14H14FN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

KIBZHRFPPOCTSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)F

Origin of Product

United States

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